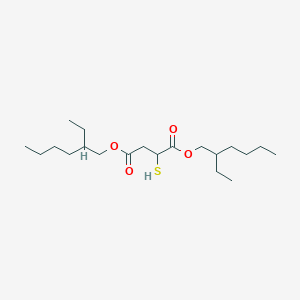
Bis(2-ethylhexyl) 2-sulfanylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) 2-sulfanylbutanedioate is an organic compound with the molecular formula C16H30O4S It is a diester derived from 2-ethylhexanol and 2-sulfanylbutanedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 2-sulfanylbutanedioate typically involves the esterification of 2-ethylhexanol with 2-sulfanylbutanedioic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained in high purity through a series of purification steps, including filtration, distillation, and drying.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) 2-sulfanylbutanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Bis(2-ethylhexyl) 2-sulfanylbutanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential as a biochemical probe or as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 2-sulfanylbutanedioate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the ester groups can undergo hydrolysis, releasing 2-ethylhexanol and 2-sulfanylbutanedioic acid, which may have their own biological activities.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester groups but different core structure.
Bis(2-ethylhexyl) maleate: Another ester compound with similar alkyl groups but different acid component.
Bis(2-ethylhexyl) adipate: A plasticizer with similar ester groups but different dicarboxylic acid component.
Uniqueness
Bis(2-ethylhexyl) 2-sulfanylbutanedioate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
65291-46-5 |
|---|---|
Molecular Formula |
C20H38O4S |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-sulfanylbutanedioate |
InChI |
InChI=1S/C20H38O4S/c1-5-9-11-16(7-3)14-23-19(21)13-18(25)20(22)24-15-17(8-4)12-10-6-2/h16-18,25H,5-15H2,1-4H3 |
InChI Key |
GEYHEVWPSORTSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















